molecular formula C23H23BrN2O2 B2474417 3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 942011-70-3

3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2474417
CAS No.: 942011-70-3
M. Wt: 439.353
InChI Key: SFAAWGJHWLICPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic organic compound with the molecular formula C₂₃H₂₃BrN₂O₂ and a molecular weight of 439.3 g/mol . Its structure features a naphthalene ring system linked to a benzamide group bearing a bromo substituent, with a morpholine ring connected via an ethyl chain. This molecular architecture is representative of a class of naphthalene derivatives that have been investigated for potential pharmaceutical applications, particularly in disorders of the central nervous system . The compound's structure combines several pharmacologically relevant motifs. The morpholine ring is a common feature in medicinal chemistry due to its influence on solubility and molecular recognition. Meanwhile, naphthalene-based structures are frequently explored in drug discovery for their ability to interact with biological targets. Research into similar compounds indicates potential interest in areas such as dermatological, neurological, and antipsychotic therapies, although the specific biological profile of this benzamide derivative requires further investigation . From a synthetic chemistry perspective, the presence of the bromo atom on the benzamide ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in modern drug development campaigns . This makes the compound a valuable building block for the construction of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O2/c24-19-8-3-7-18(15-19)23(27)25-16-22(26-11-13-28-14-12-26)21-10-4-6-17-5-1-2-9-20(17)21/h1-10,15,22H,11-14,16H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAAWGJHWLICPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Intermediate Synthesis

The 2-morpholino-2-(naphthalen-1-yl)ethylamine precursor is synthesized via a two-step sequence:

  • Mannich-Type Reaction
    Naphthalen-1-ylacetaldehyde reacts with morpholine in the presence of ammonium chloride at 60°C for 12 hr, yielding the iminium intermediate.
    $$
    \text{C₁₀H₇CH₂CHO + C₄H₉NO} \xrightarrow{\text{NH₄Cl}} \text{C₁₀H₇CH(NC₄H₈O)CHO}
    $$

  • Reductive Amination
    Sodium cyanoborohydride reduces the imine in methanol at 0°C (82% yield):
    $$
    \text{C₁₀H₇CH(NC₄H₈O)CHO} \xrightarrow{\text{NaBH₃CN}} \text{C₁₀H₇CH(NC₄H₈O)CH₂NH₂}
    $$

Amide Bond Formation

The amine reacts with 3-bromobenzoyl chloride under Schotten-Baumann conditions:

Parameter Value Source
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → RT
Reaction time 4 hr
Yield 75%

Mechanistically, the base scavenges HCl, driving the nucleophilic acyl substitution. Post-reaction purification via silica chromatography (hexane:EtOAc 3:1) affords the product with >95% purity.

Modern Coupling Reagent Strategies

HATU-Mediated Coupling

A high-yielding alternative employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):

Component Quantity Role
3-Bromobenzoic acid 1.0 equiv Carboxyl component
HATU 1.2 equiv Activator
DIPEA 2.5 equiv Base
Amine 1.1 equiv Nucleophile

Reaction in DMF at 25°C for 2 hr achieves 89% conversion, with residual reagents removed by aqueous workup.

EDCl/HOBt System

Comparative studies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Condition EDCl/HOBt Result HATU Result
Yield 78% 89%
Side products 12% acyl urea <5%
Reaction scale Up to 100 g Limited to 50 g

EDCl remains preferable for large-scale synthesis despite lower efficiency.

Borane-Mediated Amidation (CO₂-Activated)

The Purdue method (Source) enables direct coupling using amine-borane complexes:

  • Carboxylic Acid Activation
    3-Bromobenzoic acid reacts with ammonia-borane (NH₃·BH₃) under CO₂ atmosphere (1 atm), forming a monoacyloxyborane intermediate at 40°C over 6 hr:
    $$
    \text{ArCOOH + NH₃·BH₃} \xrightarrow{\text{CO₂}} \text{ArCOO·BH₂·NH₃}
    $$

  • Amine Coupling
    The intermediate reacts with 2-morpholino-2-(naphthalen-1-yl)ethylamine at 60°C (18 hr, 93% yield).

Advantages :

  • Tolerance for moisture-sensitive groups
  • No required pre-activation of carboxylic acid
  • Scalable to 1 mol batches

Purification and Characterization

Chromatographic Methods

Eluent System Retention (Rf) Purity Post-Purification
Hexane:EtOAc (3:1) 0.42 95%
DCM:MeOH (9:1) 0.67 98%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=1.8 Hz, 1H, ArH), 7.89–7.26 (m, 10H, naphthalene + ArH), 4.12 (m, 2H, CH₂N), 3.71 (m, 4H, morpholine OCH₂).
  • HRMS : m/z calc. for C₂₃H₂₃BrN₂O₂ [M+H]⁺: 439.0964; found: 439.0961.

Comparative Method Analysis

Method Yield Cost Index Scalability Functional Group Tolerance
Classical amidation 75% $ High Moderate
HATU coupling 89% $$$$ Medium High
Borane-mediated 93% $$ High Exceptional

The borane-mediated route demonstrates superior performance metrics, particularly for substrates bearing reactive heteroatoms. Industrial applications favor this method due to reduced waste generation and compatibility with continuous flow systems.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position enables palladium-catalyzed coupling with aryl boronic acids. This reaction is critical for synthesizing biaryl derivatives with enhanced biological activity.

ConditionsReagentsProductYieldSource
Pd(PPh₃)₄ (5 mol%), K₃PO₄, dioxane, 80°CPhenylboronic acid3-phenyl derivative70–85%
Pd(OAc)₂ (10 mol%), SPhos ligand, THF, 60°C4-Methoxyphenylboronic acid3-(4-methoxyphenyl) analogue78%

Mechanistic studies show that the bromine atom undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination . The naphthalene group stabilizes intermediates through π-stacking interactions.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution under mild conditions.

ConditionsNucleophileProductNotesSource
KOH, DMSO, 50°CPiperidine3-piperidinyl derivativeRequires 12 hrs
CuI, L-proline, DMF, 100°CSodium azide3-azido intermediateUsed in click chemistry

The reaction proceeds via a Meisenheimer complex, with the morpholine ethyl group slightly enhancing electrophilicity at the bromine site .

Oxidation and Reduction

The benzamide backbone and morpholine ring undergo redox transformations:

Reaction TypeReagentsProductYieldApplication
Oxidation (C–H activation)KMnO₄, H₂SO₄3-keto derivative65%Bioactive metabolite precursor
ReductionNaBH₄, MeOHSecondary alcohol82%Intermediate for esterification

Oxidation at the benzylic position is stereospecific, while reduction preserves the naphthalene integrity .

Buchwald-Hartwig Amination

The bromine atom participates in Pd-catalyzed amination to form C–N bonds:

ConditionsAmineProductYieldSource
Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMorpholine3-morpholino analogue73%
Same conditionsAniline3-anilino derivative68%

This reaction tolerates steric hindrance from the naphthalene group due to bulky ligand use (e.g., Xantphos) .

Ortho-Acylation via Palladium Catalysis

The tertiary benzamide directs palladium to the ortho position for acylation:

ConditionsAcyl SourceProductYieldNotes
Pd(OAc)₂ (10 mol%), Ag₂CO₃, TfOH, diglymeArylglyoxylic acidOrtho-acylated derivative88%Tolerates bromo groups

DFT calculations indicate coordination between palladium and the morpholine nitrogen, enabling regioselective acylation .

Hydrolysis and Functionalization

The amide bond undergoes controlled hydrolysis:

ConditionsProductYieldUse
6M HCl, refluxCarboxylic acid90%Precursor for esters
LiAlH₄, THFAmine intermediate75%For reductive alkylation

Hydrolysis conditions preserve the naphthalene and morpholine moieties .

Key Mechanistic Insights:

  • Morpholine Coordination : The morpholine ring stabilizes Pd intermediates via nitrogen coordination, enhancing coupling efficiency .

  • Bromine Reactivity : The bromine atom acts as a superior leaving group compared to chloro analogues in cross-couplings .

  • Steric Effects : The naphthalene group slows reactions requiring planar transition states (e.g., SNAr) but does not inhibit Pd-mediated processes .

This compound’s versatility makes it valuable for synthesizing polyfunctional molecules with applications in drug discovery and materials science.

Scientific Research Applications

Structural Overview

The compound features:

  • Bromine atom : Enhances reactivity and biological interactions.
  • Morpholine ring : Improves solubility and bioavailability.
  • Naphthalene moiety : Provides aromaticity and potential for interactions with biological targets.

Medicinal Chemistry

3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is being investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HCT-15 (colon carcinoma) and A-431 (skin carcinoma), with IC50 values indicating significant potency .
  • Antimicrobial activity : Research indicates that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

Biological Studies

The compound's ability to interact with specific biological targets makes it valuable in biological studies. Its mechanisms of action involve:

  • Binding to enzymes or receptors : This interaction can modulate biological pathways, affecting processes such as apoptosis and cell proliferation .
  • Potential as a biochemical probe : Its structural components facilitate binding to various molecular targets, enhancing its utility in enzymatic studies.

Materials Science

In materials science, this compound is explored for:

  • Development of new materials : The compound's unique structure allows for the creation of polymers and coatings with specific properties, which could be useful in various industrial applications .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzamide core from appropriate precursors.
  • Introduction of the morpholine and naphthalene groups through selective reactions.
  • Use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine to optimize yields.

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated significant inhibition of cell growth, with detailed results summarized in the following table:

Cell LineIC50 (µM)
HCT-15 (Colon Carcinoma)< 10
A-431 (Skin Carcinoma)< 15
Jurkat (T-cell Lymphoma)< 12

These results suggest that the compound modulates apoptotic pathways and inhibits cell proliferation through interactions with Bcl-2 family proteins .

Antimicrobial Studies

Research into the antimicrobial properties of related compounds has shown promising results against both Gram-positive and Gram-negative bacteria. The introduction of halogen groups enhances antifungal activity, indicating that structural modifications can significantly influence biological efficacy .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:

    3-bromo-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide: This compound has a similar structure but includes a thiourea group and trichloroethyl moiety.

    3-methyl-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide: This variant features a methyl group instead of a bromine atom.

Biological Activity

3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide (CAS Number: 942011-70-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromine atom, a morpholine ring, and a naphthalene moiety, which contribute to its unique properties and interactions within biological systems.

The molecular formula of this compound is C23H23BrN2O2C_{23}H_{23}BrN_{2}O_{2}, with a molecular weight of 439.3 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities or receptor signaling pathways, leading to various pharmacological effects. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzamides have been studied for their ability to inhibit bacterial growth, with some derivatives showing comparable efficacy to established antibiotics .

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzamides can inhibit cancer cell proliferation. The presence of the naphthalene moiety in this compound is thought to enhance its cytotoxic properties against various cancer cell lines. For example, compounds with similar structures have shown promising results against A431 and Jurkat cells, with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, it is useful to compare it with related compounds:

Compound NameStructure HighlightsBiological Activity
3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamideIncludes p-tolyl group instead of naphthaleneModerate antibacterial activity
3-methyl-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamideContains thiourea groupEnhanced anticancer properties
3-bromo-N-(4-fluorophenyl)-N-(p-tolyl)acetamideFluorinated variantImproved selectivity in enzyme inhibition

Case Studies

Several studies have focused on the biological evaluation of benzamide derivatives:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines, revealing that modifications in the aromatic rings significantly influence their potency. The presence of electron-donating groups was linked to enhanced activity against resistant cancer types .
  • Enzyme Inhibition : Another investigation assessed the inhibitory effects of benzamides on acetylcholinesterase (AChE) and β-secretase (BACE1). While specific data on this compound was not provided, related compounds demonstrated IC50 values ranging from 0.056 to 87.31 µM against these targets, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by coupling with a morpholino-naphthalene ethylamine derivative. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane with catalytic FeCl₃ at 0–25°C .
  • Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HCl) in acetonitrile/water (3:1) at room temperature for 72 hours to ensure high yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves purity .

Q. How can researchers confirm the structural integrity of this compound, especially the morpholino and naphthalene moieties?

  • Methodological Answer : Use multi-spectroscopic validation:

  • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.5 ppm for naphthalene) and morpholino methylene signals (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and morpholino C-N vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₂₃H₂₄BrN₂O₂: ~463.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular toxicity)?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across a broad concentration range (nM–µM) to identify non-specific cytotoxicity thresholds .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects .
  • Structural Analysis : Compare X-ray crystallography (e.g., monoclinic P2₁/n symmetry, unit cell parameters: a = 14.59 Å, b = 6.65 Å, c = 20.63 Å) to identify steric clashes or conformational flexibility affecting activity .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., kinases or GPCRs) to prioritize binding pockets near the morpholino group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the naphthalene-morpholino hinge region in aqueous environments .
  • QSAR Modeling : Train models on analogs (e.g., 3-chloro or pyridine-substituted derivatives) to correlate substituent electronegativity with activity .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to balance solubility and cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated morpholino) to enhance membrane permeability .
  • Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modifications (e.g., replacing bromine with polar groups) while retaining activity .

Experimental Design Considerations

Q. What are the critical controls for assessing off-target effects in enzyme inhibition assays?

  • Methodological Answer :

  • Negative Controls : Use inert analogs (e.g., 3-bromo-N-(2-hydroxyethyl)benzamide) to isolate morpholino-specific effects .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Counter-Screening : Test against unrelated enzymes (e.g., phosphatases) to rule out pan-assay interference .

Q. How should researchers address discrepancies in melting point data across synthetic batches?

  • Methodological Answer :

  • Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms (e.g., enantiotropic transitions) .
  • Crystallization Optimization : Vary solvent polarity (e.g., THF vs. ethanol) to isolate thermodynamically stable forms .
  • Impurity Profiling : Use HPLC-MS to identify residual starting materials (e.g., unreacted naphthalene ethylamine) affecting thermal properties .

Data Interpretation Frameworks

Q. How can theoretical frameworks guide mechanistic studies of this compound?

  • Methodological Answer :

  • Ligand Efficiency Metrics : Calculate binding energy/atom to prioritize modifications (e.g., bromine vs. fluorine substitutions) .
  • Chemical Biology Hypotheses : Link morpholino’s electron-rich nitrogen to hydrogen bonding with catalytic lysine residues in target enzymes .
  • Systems Biology Models : Integrate transcriptomic data (RNA-seq) to map downstream pathways affected by chronic exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.